molecular formula C8H14ClNO2 B1416119 Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride CAS No. 2203716-19-0

Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride

Cat. No.: B1416119
CAS No.: 2203716-19-0
M. Wt: 191.65 g/mol
InChI Key: HHRRHIWMRORATM-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Classification

Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride is systematically classified as a bicyclic heterocyclic compound with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol. The compound belongs to the broader category of heterocyclic amines, which are characterized by containing at least one heterocyclic ring with atoms of different elements and at least one amine group. The structural nomenclature reflects its complex architecture, where "octahydro" indicates the fully saturated nature of the ring system, "cyclopenta[c]pyrrole" describes the fused bicyclic framework consisting of a five-membered cyclopentane ring fused to a five-membered pyrrole ring, and the "5-carboxylic acid" designation specifies the position and nature of the carboxyl functional group.

The compound's structural classification places it within the pyrrole derivative family, where pyrrole itself is a five-membered heterocyclic aromatic compound with the formula C₄H₄NH. The octahydro modification indicates complete saturation of the bicyclic system, distinguishing it from its aromatic counterparts. The stereochemical complexity of this compound is evidenced by the existence of multiple stereoisomers, including the (1S,3aR,6aS) configuration, which demonstrates the importance of three-dimensional molecular arrangement in its biological and chemical properties.

The hydrochloride salt formation represents a common pharmaceutical practice for enhancing the water solubility and stability of organic compounds containing basic nitrogen atoms. The salt formation occurs through the protonation of the nitrogen atom in the pyrrole ring by hydrochloric acid, resulting in improved pharmacological properties compared to the free base form. This chemical modification is particularly significant in pharmaceutical applications where enhanced bioavailability and formulation stability are crucial factors.

Historical Context and Discovery

The development of this compound is intrinsically linked to the advancement of hepatitis C virus treatment strategies and the discovery of direct-acting antiviral agents. The compound gained prominence as a critical intermediate in the synthesis of telaprevir, a serine protease inhibitor that was developed for the treatment of chronic hepatitis C virus genotype 1 infection. Telaprevir, chemically designated as a complex cyclopenta[c]pyrrole-carboxamide derivative, represented a significant breakthrough in hepatitis C therapy when it received approval from the Food and Drug Administration in 2011.

The synthetic routes for octahydrocyclopenta[c]pyrrole derivatives emerged from intensive research efforts focused on developing efficient methods for constructing complex bicyclic scaffolds required for pharmaceutical applications. Patent literature from 2013 documents systematic approaches to the synthesis of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives, highlighting the evolution of synthetic methodologies specifically designed to address the challenges of large-scale pharmaceutical manufacturing. These developments were driven by the recognition that octahydrocyclopenta[c]pyrrole derivatives serve not only as intermediates for telaprevir but also as valuable building blocks for other therapeutic agents, including diabetes medications such as gliclazide.

The historical significance of this compound extends beyond its role in hepatitis C treatment to encompass broader implications for heterocyclic chemistry and pharmaceutical intermediate synthesis. The development of efficient synthetic pathways for octahydrocyclopenta[c]pyrrole derivatives has contributed to the advancement of asymmetric synthesis techniques, particularly in the context of chiral ligand-mediated reactions that enable the production of stereochemically pure compounds essential for pharmaceutical applications.

Historical Milestone Year Significance
Telaprevir Development 2011 Food and Drug Administration approval for hepatitis C treatment
Synthesis Patent Filing 2013 Documentation of industrial synthesis methods
Pharmaceutical Intermediate Recognition 2013 Establishment as key building block for multiple therapeutic agents

Academic Relevance in Organic and Medicinal Chemistry

This compound holds substantial academic relevance across multiple domains of chemical research, particularly in the fields of heterocyclic chemistry, asymmetric synthesis, and pharmaceutical intermediate development. The compound serves as an exemplary case study for understanding the principles of bicyclic ring system construction and the challenges associated with introducing functional groups at specific positions within complex molecular frameworks. Academic research has focused extensively on developing efficient synthetic methodologies that can accommodate the stereochemical requirements and functional group tolerance necessary for pharmaceutical applications.

The compound's academic significance is particularly pronounced in the context of asymmetric synthesis research, where it serves as a model substrate for investigating chiral ligand-mediated transformations. Research has demonstrated that the synthesis of stereochemically pure octahydrocyclopenta[c]pyrrole derivatives requires sophisticated approaches involving chiral organic ligands and carefully controlled reaction conditions. These studies have contributed to the broader understanding of how chirality can be introduced and controlled in complex heterocyclic systems, with implications extending far beyond the specific case of this compound.

In medicinal chemistry, this compound represents a valuable scaffold for structure-activity relationship studies and drug design investigations. The bicyclic framework provides a rigid structural platform that can be systematically modified to explore the effects of various substituents on biological activity. Academic research has utilized this compound as a starting point for developing new therapeutic agents, leveraging its established synthetic accessibility and well-characterized chemical properties.

Research Domain Academic Contribution Key Findings
Asymmetric Synthesis Chiral ligand development Efficient stereochemical control in bicyclic systems
Pharmaceutical Chemistry Intermediate optimization Enhanced synthetic routes for large-scale production
Heterocyclic Chemistry Ring system studies Understanding of fused pyrrole-cyclopentane reactivity
Structure-Activity Relationships Biological evaluation Scaffold optimization for therapeutic applications

The compound's role in academic research extends to computational chemistry studies, where its well-defined structure and known synthetic pathways make it an ideal candidate for investigating reaction mechanisms and predicting the behavior of related heterocyclic systems. These computational investigations have provided valuable insights into the electronic properties of fused pyrrole systems and the factors that influence their chemical reactivity and biological activity.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)5-1-6-3-9-4-7(6)2-5;/h5-7,9H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRRHIWMRORATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CNC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Octahydrocyclopenta[c]pyrrole Carboxylic Acid Derivative

The preparation method involves using N-protected octahydrocyclopenta[c]pyrrole as a raw material and a solvent such as tetrahydrofuran, methyl tert-butyl ether, or dioxane. A chiral organic ligand is added and reacted with lithium alkylide at -50°C to -78°C for 2-3 hours. The reaction product then reacts with carbon dioxide or ethyl chloroformate to obtain the octahydrocyclopenta[c]pyrrole carboxylic acid derivative.

  • N-Protecting Group: Preferably tert-butyloxycarbonyl.
  • Chirality Organic Ligand: Includes (+) Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a] diazocine.
  • Lithium Alkylide: Preferably s-butyl lithium, such as a cyclohexane solution containing s-butyl lithium.
  • Solvent: Methyl tertiary butyl ether is preferred.

This method offers a short synthetic route, high yield, and can be scaled for mass production.

Embodiment 2:

N-Boc octahydro cyclopentyl [c] pyrroles III (4.2 g, 20 mmol) and (+)-3-methyl-ten dihydro-1 also, 5-methylene-pyridine-[1,2-a] diazocine (4.07 g, 21 mmol) are dissolved in methyl tertiary butyl ether (150 mL) and cooled to -78°C with a dry ice-propanone cryostat. S-butyl lithium (1.4 M in cyclohexane, 15 mL, 21 mmol) is added dropwise, and the mixture is stirred at -78°C for 3 hours. Dry carbonic acid gas is passed into the reaction for 0.5 hours, and the reaction is gradually warmed to room temperature and stirred overnight. The mixture is cooled to 0-5°C, HCl (1N) is added to adjust the pH to 2-3, and the mixture is extracted with ethyl acetate (2 x 200 mL). The combined organic layers are washed twice with water and brine, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure. The residue is separated by silica gel column chromatography to yield chiral N-tertbutyloxycarbonyl octahydro cyclopentyl [c] pyrroles-2-carboxylic acid IV (2.9 g).

Preparation of Octahydrocyclopenta[c]pyrrole via Hydrogenation

Octahydrocyclopenta[c]pyrrole, also known as 3-azabicyclo[3.3.0]octane, can be prepared by hydrogenation of 1,2-dicyanocyclo-l-pentene. This compound is an important intermediate in the synthesis of various bioactive compounds, including antidiabetics and antivirals.

Prior methods involve a two-step hydrogenation of 2-cyano-l-cyclopentenecarboxylic acid ester using a Raney catalyst followed by a copper chromite catalyst under high-pressure, high-temperature conditions, resulting in low yield. A more efficient method involves a one-step reduction and cyclization of unsaturated dicyano cycloalkane.

Preparation of Octahydrocyclopentane[C]pyrrole Using a Boron Reducing Agent

Cyclopentimide compound (II) can be reduced using a boron reducing agent under the promotion of Lewis acid to obtain octahydrocyclopentane[C]pyrrole (I).

Embodiment 3:

Under a nitrogen atmosphere, tetrahydrofuran (THF) (50mL), toluene (150mL), potassium borohydride (9.76g, 2.5eq.), and zinc chloride (14.4g, 1.5eq.) are added to a 500mL three-necked flask equipped with a mechanical stirrer. The resulting suspension is heated to reflux, and tetrahydrofuran (THF) is slowly distilled off to maintain a temperature of 90 ± 5 ℃ until a black solid forms. A solution of ring valeryl imines (10g, 72mmol) in tetrahydrofuran (THF) (50mL) is added dropwise and allowed to react overnight at this temperature. The mixture is cooled and neutralized to pH=2-3 with dilute hydrochloric acid. The organic phase is separated, and the aqueous phase is extracted with ethyl acetate (100mL x3). The organic phase is discarded, and the aqueous layer is neutralized to pH=8-9 with saturated sodium carbonate solution and extracted with ethyl acetate (100mL x3). The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to obtain white solid octahydro pentamethylene [C] pyrroles (7.33g, 91.6%) with an HPLC purity of 97%.

Chemical Reactions Analysis

Types of Reactions: Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride is a cyclic compound with the molecular formula C8H14ClNO2C_8H_{14}ClNO_2 and a molecular weight of 191.66 g/mol. It is a bicyclic structure with a saturated cyclopentane ring fused to a pyrrole ring, notable for its carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. It is primarily used as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological pathways. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in medicinal chemistry.

Pharmaceutical Applications

This compound is significant in pharmaceutical research and development as an intermediate in synthesizing bioactive molecules.

Synthesis of Biologically Active Compounds

  • Antidiabetics and Antivirals Octahydrocyclopenta[c]pyrrole is an important intermediate in the preparation of various biologically active compounds, such as antidiabetics and antivirals .
  • Gliclazide It is used as an intermediate for the preparation of the antidiabetic sulfonylurea gliclazide .
  • VX950 and Other Medicines Octahydrocyclopenta[c]pyrrole carboxylic acid derivative is an important intermediate in the preparation of VX950 and other medicines .

Allosteric Inhibitors of SHP2

Octahydrocyclopenta[c]pyrroles are used in the creation of SHP2 inhibitors . The present invention relates to novel octahydrocyclopenta[c]pyrroles including their pharmaceutically acceptable salts . The invention also relates to processes for the preparation of, intermediates used in the preparation of, pharmaceutical compositions, and the uses of such compounds in treating SHP2 mediated disorders such as cancer .

Interaction with Neurotransmitter Systems

Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. Preliminary data suggest that it may interact with neurotransmitter systems, although detailed pharmacokinetic and pharmacodynamic profiles are still under investigation. Understanding these interactions is crucial for optimizing its therapeutic potential.

Methods of Synthesis

Several methods have been developed for synthesizing this compound. These methods emphasize short synthetic routes with high yields, making them suitable for large-scale production.

One method involves the preparation of an octahydrocyclopenta[c]pyrrole carboxylic acid derivative . The method includes using octahydrocyclopenta[c]pyrrole protected by N as raw material, using one of tetrahydrofuran, methyl tert-butyl ether, and dioxane as a solvent, and adding a chiral organic ligand to react with lithium alkylide for 2-3 hours at -50°C to -78°C . The reaction product then reacts with carbon dioxide or ethyl chloroformate to obtain the octahydrocyclopenta[c]pyrrole carboxylic acid derivative .

Mechanism of Action

The mechanism by which octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system or enzyme being studied.

Comparison with Similar Compounds

Heterobicyclic Carboxylic Acids

Compounds in this class share bicyclic frameworks with fused aromatic or saturated rings and a carboxylic acid group. Examples include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Bioactivity/Application Reference
4H-Furo[3,2-b]pyrrole-5-carboxylic acid C₇H₅NO₃ 167.12 g/mol Not provided Furan-pyrrole fusion; competitive inhibitor of hDAAO Schizophrenia/neuropathic pain therapy candidate
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid C₇H₅NO₂S 183.19 g/mol Not provided Thiophene-pyrrole fusion; moderate hDAAO inhibition (IC₅₀ ~ µM range) Enzyme inhibition studies
Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride C₇H₁₁NO₃·HCl 209.63 g/mol Not provided Partially saturated furan-pyrrole; high purity (95%) Pharmaceutical building block

Key Observations :

  • Structural Variance: The target compound’s fully saturated cyclopentane-pyrrolidine system contrasts with the partially unsaturated or aromatic rings in furo/thieno-pyrrole analogs. This impacts conformational flexibility and binding affinity to targets like hDAAO .
  • Bioactivity: While furo/thieno-pyrrole derivatives exhibit explicit hDAAO inhibition (IC₅₀ values in µM–nM range), the target compound’s pharmacological profile remains less characterized but is presumed to serve as a synthetic precursor .

Pyrrolidine/Pyrrole Derivatives with Carboxylic Acid Moieties

These compounds include monocyclic or spirocyclic systems with carboxylic acid substituents:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Bioactivity/Application Reference
3,4-Diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester C₁₃H₁₃NO₄S 283.31 g/mol Not provided Thieno-pyrrole with acetyl/methyl ester groups; chloroform extract component Antimicrobial/anti-inflammatory activities
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ 143.14 g/mol 42346-68-9 Monocyclic pyrrolidine with ketone and carboxylic acid groups Intermediate in drug synthesis

Key Observations :

  • Functional Groups: The target compound’s lack of ester or ketone groups (compared to 3,4-diacetyl-thieno-pyrrole) may reduce metabolic instability but limit interactions with hydrophobic enzyme pockets .
  • Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility compared to neutral analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid .

Key Observations :

  • Thermal Stability : Unlike CBIO, which induces conformational changes in hDAAO under thermal stress, the target compound’s stability is untested but inferred from its saturated structure .

Biological Activity

Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a saturated cyclopentane ring fused to a pyrrole ring, positions it as a valuable intermediate in the synthesis of various bioactive molecules. The compound's carboxylic acid functional group enhances its chemical reactivity and potential biological activity, making it a subject of interest in pharmacological research.

  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.66 g/mol
  • Structure : Features a bicyclic arrangement that influences its interactions with biological systems.

Synthesis

The synthesis of this compound typically involves several key reactions, emphasizing short synthetic routes with high yields suitable for large-scale production. Common methods include:

  • Starting Material : N-protected octahydrocyclopenta[c]pyrrole.
  • Reagents : Lithium alkylides and carbon dioxide or ethyl chloroformate.
  • Conditions : Reactions are often conducted at low temperatures (-50°C to -78°C) to optimize yields and purity .

Pharmacological Interactions

Research indicates that this compound may interact with various neurotransmitter systems, although detailed pharmacokinetic and pharmacodynamic profiles are still under investigation. Preliminary studies suggest potential binding affinities to specific receptors, which could lead to therapeutic applications.

Case Studies and Research Findings

  • Retinol-Binding Protein 4 (RBP4) Antagonism :
    • A study demonstrated that analogs of octahydrocyclopenta[c]pyrrole derivatives can act as antagonists of RBP4, which is crucial in regulating retinol transport and metabolism .
    • The compound showed significant efficacy in reducing serum RBP4 levels (>85%) in rodent models, indicating its potential for treating metabolic disorders associated with elevated RBP4 levels .
  • Cytotoxicity and Antioxidant Activity :
    • Various pyrrole derivatives, including those related to octahydrocyclopenta[c]pyrrole, have been evaluated for their cytotoxic effects against cancer cell lines. Results indicated promising antiproliferative activity and modulation of apoptotic pathways .
    • In vitro assays revealed that certain derivatives exhibited antioxidant properties, further enhancing their therapeutic potential .
  • Comparison with Related Compounds :
    • A comparative analysis of octahydrocyclopenta[c]pyrrole derivatives highlighted differences in biological activity based on structural modifications. For instance, variations in the position of the carboxyl group significantly influenced receptor binding and activity profiles .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityKey Findings
This compoundRBP4 antagonistReduced serum RBP4 levels by >85% in rodents
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochlorideModerate cytotoxicityEffective against certain cancer cell lines
Octahydrocyclopenta[c]pyrrole-3-carboxylic acid hydrochlorideVarying activityPotentially different biological interactions

Q & A

Q. What role does this compound play in developing novel drug delivery systems?

  • Methodological Answer : Its bicyclic pyrrolidine scaffold serves as a rigid backbone for prodrug design. For instance, benzyl ester derivatives improve lipophilicity and blood-brain barrier penetration . Conjugation with targeting moieties (e.g., peptides) requires site-specific functionalization of the carboxylic acid group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.